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Compound of Interest

Compound Name:
4-Chloro-6-fluoro-8-

iodoquinazoline

CAS No.: 1909319-90-9

Cat. No.: B1460164

Get Quote

Introduction & Strategic Utility
4-Chloro-6-fluoro-8-iodoquinazoline (Formula: C₈H₃ClFIN₂ | MW: 308.48 g/mol ) is a high-

value pharmacophore scaffold.[1] Its trisubstituted core offers three distinct vectors for

diversification, making it a "privileged structure" in medicinal chemistry:

C4-Position (Cl): Highly electrophilic; susceptible to SNAr displacement by amines or

anilines (key for ATP-binding pocket affinity).

C8-Position (I): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura,

Sonogashira) to extend the scaffold into the solvent-exposed region.

C6-Position (F): Modulates metabolic stability (blocking P450 oxidation) and influences the

electronic properties of the ring system.
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Critical Handling Note: Like all 4-chloroquinazolines, this compound is moisture-sensitive. It

hydrolyzes rapidly to the thermodynamically stable 6-fluoro-8-iodoquinazolin-4(3H)-one upon

exposure to atmospheric moisture or aqueous acids.

Synthesis & Process Workflow
To understand the impurity profile in spectroscopic data, one must understand the synthesis.

The compound is typically generated via the chlorination of the corresponding quinazolinone.[2]

Core Protocol: Deoxychlorination
Precursor: 6-Fluoro-8-iodoquinazolin-4(3H)-one.

Reagent: Phosphorus Oxychloride (POCl₃) [Excess].

Catalyst:

-Diethylaniline or DMF (Vilsmeier-Haack type activation).

Conditions: Reflux (80–105 °C) for 2–4 hours.

Workflow Diagram
The following diagram illustrates the synthesis and the critical "danger zone" where hydrolysis

occurs.
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Figure 1: Synthetic pathway and stability profile. Note the reversibility to the quinazolinone if

handled improperly.
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Spectroscopic Characterization
The following data represents the anticipated spectral signature for the pure compound.

A. Mass Spectrometry (LC-MS/HRMS)
The combination of Chlorine and Iodine creates a distinct isotopic envelope.

Parameter Value / Characteristic Interpretation

Molecular Ion (M⁺) 308.9 m/z
Base peak (

Cl isotope).

Isotope Pattern M : M+2 ratio approx 3:1

Characteristic of a single

Chlorine atom. Iodine (

I) and Fluorine (

F) are monoisotopic.

Fragmentation [M-Cl]⁺ (273 m/z)
Loss of radical Cl• is common

in EI; loss of HCl in ESI.

Fragmentation [M-Cl-I]⁺
Sequential halogen loss (rare

in soft ionization).

Diagnostic Check: If you observe a dominant peak at 291 m/z (M-Cl+OH), your sample has

hydrolyzed to the quinazolinone.

B. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃ or DMSO-d₆)
Solvent Note: CDCl₃ is preferred to avoid moisture uptake common in DMSO, which

accelerates hydrolysis.
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Shift (δ, ppm) Multiplicity Integral Assignment

Coupling
Constants (

)

9.05 Singlet (s) 1H H-2

Characteristic

desheilded

azomethine

proton between

two nitrogens.

8.35
Doublet of

Doublets (dd)
1H H-7

Hz (Ortho to F),

Hz (Meta to H-5).

Deshielded by

adjacent Iodine.

7.85
Doublet of

Doublets (dd)
1H H-5

Hz (Ortho to F),

Hz (Meta to H-7).

Structural Logic:

H-2: The most downfield signal, typical for quinazolines.

H-5 vs H-7: H-7 is generally more deshielded than H-5 due to the steric compression and

anisotropic effect of the bulky Iodine atom at position 8. Both protons are ortho to the

Fluorine at C6, leading to large H-F coupling constants.

13C NMR (100 MHz, CDCl₃)
C-4 (C-Cl): ~160.0 ppm (Weak intensity due to quaternary nature and Cl broadening).

C-2: ~155.0 ppm (High intensity CH).

C-6 (C-F): ~158-162 ppm (Doublet,

Hz).
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C-8 (C-I): ~95-100 ppm (Significantly upfield due to the "Heavy Atom Effect" of Iodine).

19F NMR
Shift: ~ -110 to -115 ppm (Singlet or weak triplet depending on decoupling).

Utility: This is the cleanest method to check for purity. The hydrolyzed impurity

(quinazolinone) often shows a Fluorine shift difference of 1–2 ppm.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹) Vibration Mode Significance

3050–3080 C-H stretch (aromatic) Weak diagnostic value.

1550–1620 C=N / C=C stretch Quinazoline ring skeleton.

1250–1350 C-F stretch
Strong band, confirms

fluorination.

740–780 C-Cl stretch
Critical for confirming the

conversion of C=O to C-Cl.

Absent C=O stretch (~1680)

Crucial: Presence of a band

here indicates hydrolysis

(quinazolinone).

Experimental Validation Protocol (Self-Validating
System)
To ensure the data you generate is reliable, follow this logic flow. This prevents "phantom" data

caused by sample degradation during analysis.
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Figure 2: NMR Validation Logic. The H-2 proton is the "canary in the coal mine" for hydrolysis.

Detailed Protocol for QC:
Sampling: Take ~5 mg of the solid.

Solvent: Use CDCl₃ treated with anhydrous K₂CO₃ or molecular sieves. Do not use "wet"

solvent.

Acquisition: Run the spectrum immediately.
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Pass Criteria:

H-2 singlet is sharp.

No broad singlet at ~11-12 ppm (which would indicate the N-H of the quinazolinone

starting material).

Integration of aromatic region matches 1:1:1 ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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